Umeclidinium hydrobromide is a long-acting muscarinic antagonist (LAMA) primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. As a bronchodilator, it works by inhibiting the action of acetylcholine on muscarinic receptors in the airway smooth muscle, leading to relaxation and dilation of the airways. The compound is marketed under various brand names, including Anoro Ellipta, often in combination with vilanterol, a long-acting beta-agonist.
Umeclidinium hydrobromide is classified as a pharmaceutical compound within the category of anticholinergics. Its chemical structure is characterized as 1-azabicyclo[2.2.2]octane, 4-(hydroxydiphenylmethyl)-1-[2-(phenylmethoxy)ethyl]-, bromide (1:1). The molecular formula is C29H34BrNO2, and it has a CAS number of 869113-09-7. The compound is synthesized through various chemical processes that have been patented for industrial production.
The synthesis of umeclidinium hydrobromide involves several steps that have been optimized for efficiency and safety. One notable method includes the reaction of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base, which forms an intermediate compound that is further processed to yield umeclidinium bromide .
Umeclidinium hydrobromide's molecular structure features a bicyclic framework with multiple functional groups that contribute to its pharmacological activity. The key structural components include:
The molecular weight of umeclidinium hydrobromide is approximately 428.595 g/mol . The compound exhibits low solubility in water but dissolves readily in simulated lung fluid, which is critical for its therapeutic application.
Umeclidinium hydrobromide undergoes several chemical reactions during its synthesis, particularly involving nucleophilic substitutions and cyclization processes. For example:
These reactions are designed to maximize yield while minimizing by-products, ensuring high purity in the final pharmaceutical product.
Umeclidinium functions as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype found in airway smooth muscle cells. By binding to these receptors, it inhibits acetylcholine-induced bronchoconstriction, leading to prolonged bronchodilation:
Clinical studies indicate that umeclidinium achieves steady-state plasma levels after several days of repeated dosing, underscoring its suitability for once-daily administration .
Umeclidinium hydrobromide presents several notable physical and chemical properties:
The pharmacokinetic profile reveals an average bioavailability of about 13% following inhalation, indicating efficient pulmonary absorption with minimal systemic exposure.
Umeclidinium hydrobromide is primarily utilized in respiratory medicine as a maintenance treatment for COPD and asthma. Its long duration of action makes it particularly effective for patients requiring consistent bronchodilation without frequent dosing:
CAS No.: 75-09-2
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2